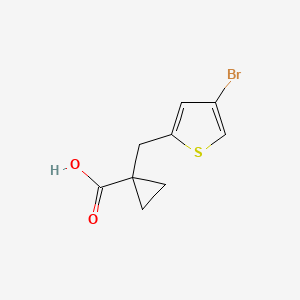
1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H9BrO2S This compound features a cyclopropane ring attached to a carboxylic acid group, with a 4-bromothiophen-2-ylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of 4-Bromothiophen-2-ylmethyl Bromide: The brominated thiophene is then reacted with formaldehyde and hydrobromic acid to form 4-bromothiophen-2-ylmethyl bromide.
Cyclopropanation: The 4-bromothiophen-2-ylmethyl bromide is subjected to a cyclopropanation reaction with diazomethane or a similar reagent to form the cyclopropane ring.
Carboxylation: Finally, the cyclopropane derivative is carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
化学反应分析
Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropane-1-methanol derivatives.
科学研究应用
1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors.
作用机制
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
4-Bromothiophene-2-carboxylic acid: Lacks the cyclopropane ring, making it less sterically hindered.
Cyclopropane-1-carboxylic acid: Lacks the bromothiophenyl group, resulting in different reactivity and applications.
2-(4-Bromophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring, affecting its electronic properties.
Uniqueness: 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the combination of a brominated thiophene ring and a cyclopropane carboxylic acid moiety. This structure imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C9H9BrO2S |
|---|---|
分子量 |
261.14 g/mol |
IUPAC 名称 |
1-[(4-bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9BrO2S/c10-6-3-7(13-5-6)4-9(1-2-9)8(11)12/h3,5H,1-2,4H2,(H,11,12) |
InChI 键 |
GXMOPMXIANOCSG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CC(=CS2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)






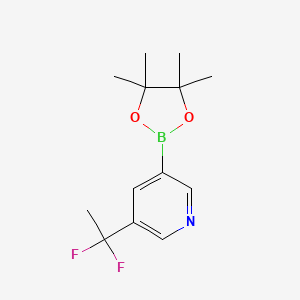
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

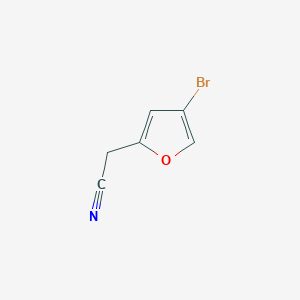
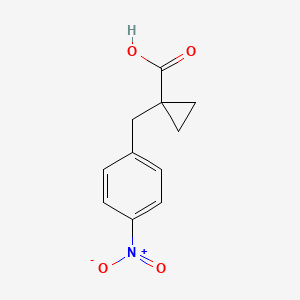
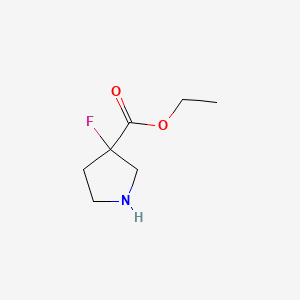
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
